Diethyl 4-Methoxyphenylphosphonate is a chemical compound belonging to the class of phosphonates, specifically characterized by the presence of a methoxy group attached to a phenyl ring. This compound is of interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry due to its potential applications.
Diethyl 4-Methoxyphenylphosphonate can be synthesized through several methods, often involving the reaction of phosphonic acid derivatives with alcohols under specific conditions. The compound's synthesis has been documented in various scientific literature, showcasing its relevance in both academic and industrial settings .
Diethyl 4-Methoxyphenylphosphonate falls under the category of organophosphorus compounds. It is classified as an ester of phosphonic acid, which is further categorized based on its functional groups and structural characteristics.
The synthesis of Diethyl 4-Methoxyphenylphosphonate can be achieved through several methods, including:
Diethyl 4-Methoxyphenylphosphonate has a molecular formula of . Its structure features:
Diethyl 4-Methoxyphenylphosphonate participates in various chemical reactions:
The reactivity is influenced by the electron-donating methoxy group, which stabilizes positive charges during electrophilic reactions. The compound's stability under various conditions makes it suitable for diverse synthetic applications.
The mechanism underlying the reactions involving Diethyl 4-Methoxyphenylphosphonate typically involves:
Kinetic studies often reveal that reaction rates are influenced by temperature and concentration, with optimal conditions leading to higher yields and selectivity towards desired products .
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) provide insights into its functional groups and confirm structural integrity post-synthesis .
Diethyl 4-Methoxyphenylphosphonate finds applications in:
The versatility of Diethyl 4-Methoxyphenylphosphonate makes it a valuable compound in both research and industrial applications, highlighting its significance within organophosphorus chemistry .
Organophosphorus compounds feature phosphorus-carbon (P–C) bonds that enable unique reactivity patterns essential in synthetic chemistry. These compounds serve as:
Table 1: Key Identifiers of Diethyl 4-Methoxyphenylphosphonate
| Property | Value |
|---|---|
| CAS Registry Number | 3762-33-2 |
| Molecular Formula | C₁₁H₁₇O₄P |
| Molecular Weight | 244.22 g/mol |
| Density | 1.132 g/mL (25°C) |
| Boiling Point | 155°C (0.5 mmHg) |
| Refractive Index | n²⁰/D = 1.504 |
| SMILES | CCOP(=O)(Cc1ccc(OC)cc1)OCC |
Diethyl 4-methoxyphenylphosphonate exemplifies structural diversification in phosphonate chemistry:
Table 2: Research Applications of Diethyl 4-Methoxyphenylphosphonate
| Application Domain | Synthesized Compound/Product | Key Outcome |
|---|---|---|
| Medicinal Chemistry | Alkylsulfonamidomethylphosphonate inhibitors | Ki = 1.1 μM (C16 chain) vs. purple acid phosphatase [5] |
| Material Science | Diethyl α-hydroxy-4-methoxyphenyl phosphonate (DHMP) | >90% corrosion inhibition for copper in HCl [7] |
| Natural Product Synthesis | γ-Monofluorinated goniothalamin analogs | Ring-opening hydrofluorination substrates [9] |
| Neuroprotective Agents | Stilbenoid derivatives | Enhanced neuroprotection via resveratrol hybrids [9] |
Synthetic routes to phosphonates have evolved significantly:
Table 3: Synthesis Milestones for Arylphosphonates
| Era | Method | Advantages | Limitations |
|---|---|---|---|
| 1890s–1950s | Michaelis-Arbuzov Reaction | Broad substrate scope (aliphatic halides) | High temperatures; poor aryl halide tolerance [4] |
| 1980s–Present | Transition-Metal Catalysis | Arylphosphonate synthesis; functional group tolerance | Catalyst cost; phosphine ligands required [8] |
| 2010s–Present | Solvent-Free Organocatalysis | Mild conditions; high atom economy | Limited to aldehydes/ketones as substrates [5] [7] |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: